molecular formula C18H19N3O3S2 B2959375 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 2034493-58-6

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2959375
CAS RN: 2034493-58-6
M. Wt: 389.49
InChI Key: FPFZSALVVLVLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the regulation of glucose and lipid metabolism.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide involves the inhibition of this compound, an enzyme that plays a key role in the regulation of glucose and lipid metabolism. By inhibiting the activity of this compound, this compound can increase insulin sensitivity and improve glucose uptake in cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose uptake in cells. It has also been shown to decrease blood glucose levels and improve lipid metabolism in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide is its potent inhibitory activity against this compound. This makes it a valuable tool for studying the role of this compound in glucose and lipid metabolism. However, one limitation of this compound is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide. One direction is the development of more selective and potent this compound inhibitors, which could have improved therapeutic potential for the treatment of metabolic disorders. Another direction is the study of the effects of this compound inhibition on other physiological processes, such as inflammation and cancer. Finally, the potential use of this compound as a tool for studying the role of this compound in the brain and nervous system could also be explored.

Synthesis Methods

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide involves several steps, including the reaction of 1H-pyrazole and thiophene with ethyl bromoacetate to form the intermediate ethyl 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)acetate. This intermediate is then reacted with phenylsulfonyl chloride and triethylamine to form the final product.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of this compound, an enzyme that plays a key role in the regulation of glucose and lipid metabolism. As such, it has been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c22-18(8-12-26(23,24)16-5-2-1-3-6-16)19-13-17(15-7-11-25-14-15)21-10-4-9-20-21/h1-7,9-11,14,17H,8,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZSALVVLVLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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